3-(Difluoromethyl)-4-fluoroaniline
Overview
Description
3-(Difluoromethyl)-4-fluoroaniline is an organic compound characterized by the presence of both difluoromethyl and fluoro substituents on an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where an aniline derivative undergoes substitution with difluoromethylating agents under specific conditions . Another approach involves the use of diazonium salts generated in situ from aniline precursors, followed by difluoromethylation .
Industrial Production Methods: Industrial production of 3-(Difluoromethyl)-4-fluoroaniline often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to facilitate the difluoromethylation and fluorination reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives under specific conditions.
Reduction: Reduction reactions can convert it into amine derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogenating agents and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions include difluoromethylated and fluorinated aniline derivatives, which can be further functionalized for various applications .
Scientific Research Applications
3-(Difluoromethyl)-4-fluoroaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl and fluoro groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)-4-fluoroaniline
- 3-(Difluoromethyl)-4-chloroaniline
- 3-(Difluoromethyl)-4-bromoaniline
Comparison: Compared to its analogs, 3-(Difluoromethyl)-4-fluoroaniline exhibits unique properties due to the specific combination of difluoromethyl and fluoro groups. This combination can result in distinct reactivity patterns, biological activities, and physicochemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(difluoromethyl)-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWSBTBYKXRINT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634213 | |
Record name | 3-(Difluoromethyl)-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445303-96-8 | |
Record name | 3-(Difluoromethyl)-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(difluoromethyl)-4-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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